

Technical Support Center: Optimizing Proteinase K Incubation with Chloroform Extraction

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Compound of Interest

Compound Name: *Chloroform Isoamyl Alcohol*

Cat. No.: *B7800040*

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This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize proteinase K incubation times for efficient chloroform extraction of nucleic acids.

Troubleshooting Guide

This guide addresses common issues encountered during proteinase K digestion and subsequent chloroform extraction.

Issue	Potential Cause	Recommended Solution
Low DNA/RNA Yield	Incomplete cell lysis.	Ensure the tissue is completely homogenized before adding proteinase K. For cultured cells, make sure the pellet is fully resuspended. [1]
Insufficient proteinase K digestion.		Optimize incubation time and temperature. For complex samples like FFPE tissues, a longer incubation (several hours to overnight) may be necessary. [2] Increase the proteinase K concentration, typically in the range of 100-200 µg/mL. [3]
Incorrect phenol pH for DNA extraction.		Use phenol buffered to a pH of 7.9-8.2 to ensure DNA remains in the aqueous phase. [1]
Formation of a thick interphase.		Ensure complete protein digestion with an adequate proteinase K incubation. When aspirating the aqueous phase, be careful to avoid the interphase. [1]
Incomplete elution.		Use a sufficient volume of elution buffer and consider warming it to 60-70°C to improve yield. [4]
Degraded DNA/RNA	Presence of nucleases.	Proteinase K is effective at inactivating DNases and RNases. [5] Ensure it is added during the lysis step. The use of EDTA can also help by

inhibiting Mg²⁺ dependent nucleases.[2]

Extended incubation at high temperatures.

While proteinase K is active at higher temperatures, prolonged incubation, especially with high enzyme concentrations, can risk nucleic acid degradation.[2]

Monitor digestion and proceed to the next step once the solution is clear.[2]

Protein Contamination in Final Sample

Incomplete proteinase K digestion.

Extend the incubation time or increase the proteinase K concentration to ensure all proteins are digested.[4]

Inefficient phenol-chloroform extraction.

Perform an additional chloroform extraction step to remove residual proteins.[4] Phase-lock gel tubes can also aid in cleaner separation.[4]

White Precipitate After Chloroform Addition

Denatured proteins and excess salts.

This indicates incomplete protein removal. Repeat the phenol-chloroform extraction until no precipitate is visible at the interphase.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and incubation time for proteinase K digestion?

A1: The optimal temperature for proteinase K activity is between 50-65°C.[7][8] However, the ideal incubation time varies significantly depending on the sample type:

- Mammalian cells: Can range from 1 to 12 hours. Shorter times often correlate with higher temperatures (50-65°C).[2]

- Bacteria: Typically 1-3 hours.[2]
- Formalin-Fixed Paraffin-Embedded (FFPE) Tissues: Require longer digestion, from several hours to overnight.[2][3] One study found that 48 hours at room temperature followed by 4 hours at 56°C yielded the highest DNA concentration from oral squamous cell carcinoma FFPE samples.[9]
- Blood: Incubation at 56-60°C for 1-2 hours is a common recommendation.[10]

Q2: How much proteinase K should I use?

A2: A typical working concentration of proteinase K is 50-100 µg/ml.[11] For tissue samples, a concentration of 100-200 µg of proteinase K per mL of tissue homogenate is often used.[3] The ideal concentration for DNA extraction is often cited as 200µg/ml.[10]

Q3: How do I know when proteinase K digestion is complete?

A3: A key indicator of complete digestion is a clear, lysed cell solution.[2] If the solution remains cloudy or particulate matter is visible, the incubation time should be extended.[2]

Q4: How do I inactivate proteinase K after digestion?

A4: Proteinase K is typically inactivated by heating the sample to 95-100°C for 10-15 minutes. [3] It's important to note that heat inactivation may not be 100% complete.[8][12] Alternatively, protease inhibitors like PMSF can be used for permanent inactivation.[8]

Q5: Can I perform chloroform extraction without proteinase K treatment?

A5: While phenol-chloroform extraction alone removes many proteins, omitting the proteinase K step can lead to lower yields and protein contamination.[13] Proteinase K is crucial for digesting proteins, including nucleases that can degrade your DNA or RNA.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for proteinase K incubation from various sources.

Parameter	Value	Sample Type/Context	Source(s)
Working Concentration	50 - 100 µg/mL	General protein cleavage and nuclease removal	[11]
100 - 200 µg/mL	Tissue homogenate	[3]	
200 µg/mL	Recommended for excellent results in DNA extraction	[10]	
Optimal Temperature	50 - 65°C	General activity	[7][8]
56 - 60°C	Blood samples	[10]	
37°C	Overnight incubations for mammalian cells	[2]	
Incubation Time	1 - 12 hours	Mammalian cells	[2]
1 - 3 hours	Bacteria	[2]	
Several hours to overnight	FFPE tissues	[2][3]	
1 - 3 hours	General tissue lysis	[14]	
30 minutes to several hours	General DNA extraction	[3][15]	
Inactivation Temperature	95 - 100°C	Heat inactivation	[3]
Inactivation Time	10 - 15 minutes	Heat inactivation	[3]

Experimental Protocols

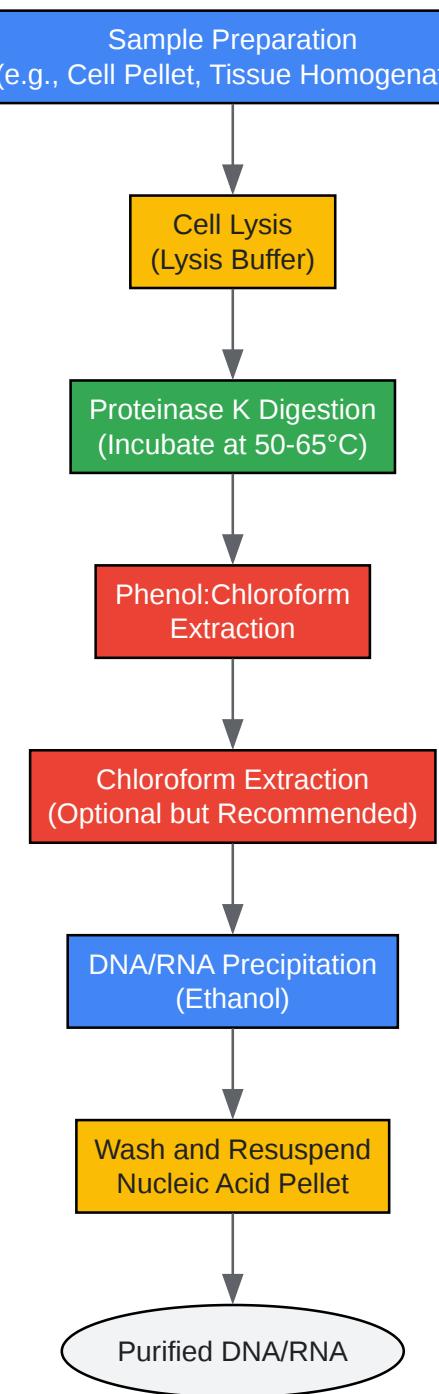
Standard Protocol for DNA Extraction from Mammalian Cells

This protocol provides a general framework. Optimization of incubation times may be necessary depending on the specific cell line and experimental conditions.

- Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer.
- Proteinase K Digestion: Add proteinase K to a final concentration of 100-200 µg/mL. Incubate at 56°C for 1-3 hours, or until the lysate is clear.
- Phenol-Chloroform Extraction:
 - Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate.
 - Vortex thoroughly for 20 seconds and centrifuge at 16,000 x g for 5 minutes at room temperature.[16]
 - Carefully transfer the upper aqueous phase to a new tube.
- Chloroform Extraction:
 - Add an equal volume of chloroform to the aqueous phase to remove residual phenol.
 - Vortex and centrifuge as in the previous step.
 - Transfer the upper aqueous phase to a new tube.
- DNA Precipitation:
 - Add 1/10 volume of 3M sodium acetate and 2-2.5 volumes of cold 100% ethanol.
 - Incubate at -20°C for at least one hour to precipitate the DNA.
- DNA Pellet Wash and Resuspension:
 - Centrifuge at high speed for 30 minutes at 4°C to pellet the DNA.
 - Wash the pellet with 70% ethanol.
 - Air dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).

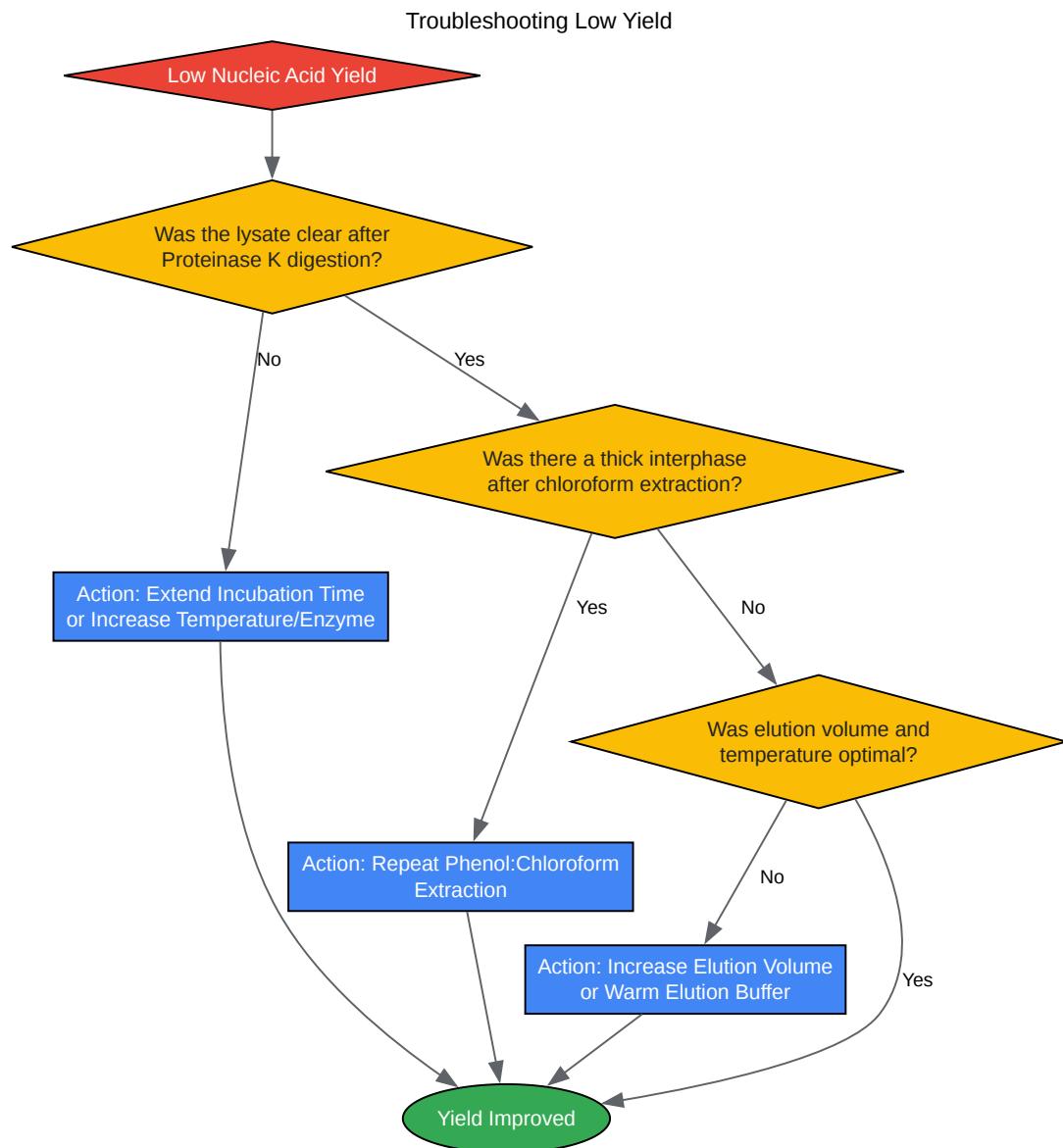
Visualizations

Proteinase K - Chloroform Extraction Workflow



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Caption: General workflow for nucleic acid extraction using proteinase K and chloroform.



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Caption: A logical guide for troubleshooting low nucleic acid yield.

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